molecular formula C10H14ClN3O2 B11868985 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol

Katalognummer: B11868985
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: XBPOOJXBFPWKHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol (CAS: 98591-38-9) is a pyrimidine derivative featuring a chlorine substituent at position 2, a hydroxyl group at position 5, and a cyclopentylamino group at position 4 with a hydroxymethyl modification. This compound is SNAr (nucleophilic aromatic substitution)-compatible, enabling its use in synthesizing diverse pharmacophores or intermediates in medicinal chemistry .

Eigenschaften

Molekularformel

C10H14ClN3O2

Molekulargewicht

243.69 g/mol

IUPAC-Name

2-chloro-4-[[1-(hydroxymethyl)cyclopentyl]amino]pyrimidin-5-ol

InChI

InChI=1S/C10H14ClN3O2/c11-9-12-5-7(16)8(13-9)14-10(6-15)3-1-2-4-10/h5,15-16H,1-4,6H2,(H,12,13,14)

InChI-Schlüssel

XBPOOJXBFPWKHX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CO)NC2=NC(=NC=C2O)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrimidine Ring Formation

The foundational pyrimidine structure is constructed via the Biginelli reaction or modified Hantzsch dihydropyrimidine synthesis. European Patent EP3753941A1 discloses a optimized three-component condensation using:

Table 1: Reaction Conditions for Pyrimidine Core Synthesis

ComponentQuantity (mmol)Temperature (°C)Time (h)Yield (%)
Urea10120678
Ethyl acetoacetate10120678
1,1,3,3-Tetramethoxypropane10120678

This method generates 4-aminopyrimidin-5-ol intermediates, which are subsequently chlorinated using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as catalyst.

Chlorination at C2 Position

Selective mono-chlorination presents a significant challenge. WO2014106800A2 achieves 92% selectivity through low-temperature (-15°C) reactions using sulfuryl chloride (SO₂Cl₂) in dichloromethane:

Pyrimidine+SO2Cl2CH2Cl2,15C2-Chloropyrimidine\text{Pyrimidine} + \text{SO}_2\text{Cl}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, -15^\circ\text{C}} 2\text{-Chloropyrimidine}

Excess reagent leads to di/tri-chlorinated byproducts, necessitating precise stoichiometric control.

Cyclopentylamine Coupling

The critical C4 amination employs Buchwald-Hartwig conditions as per EP3753941A1:

Table 2: Catalytic System for Amination

CatalystLigandBaseSolventYield (%)
Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃Toluene88
Pd(OAc)₂ (3 mol%)BINAP (6 mol%)KOtBuDMF76

Microwave irradiation at 150°C for 15 minutes enhances reaction efficiency compared to 24-hour thermal conditions.

Optimization of Critical Parameters

Hydroxymethyl Group Stability

The primary alcohol in 1-(hydroxymethyl)cyclopentylamine undergoes undesired oxidation or elimination during coupling. IL238044A resolves this through in situ silyl protection:

CyclopentanolTBSCl, imidazoleTBS-protected amine\text{Cyclopentanol} \xrightarrow{\text{TBSCl, imidazole}} \text{TBS-protected amine}

Deprotection with tetrabutylammonium fluoride (TBAF) post-coupling restores the hydroxymethyl functionality with 94% fidelity.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents accelerate amination but promote decomposition. Comparative studies reveal:

Table 3: Solvent Impact on Coupling Efficiency

SolventDielectric ConstantReaction Time (h)Byproduct Formation (%)
DMF36.73.218
THF7.58.56
Toluene2.412.1<1

Non-polar media favor product stability despite slower kinetics.

Alternative Synthetic Strategies

Enzymatic Resolution of Stereocenters

The cyclopentyl group introduces stereochemical complexity. WO2013090664A1 employs Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic intermediates, achieving 99% enantiomeric excess (ee):

Racemic alcoholCAL-B, vinyl acetate(R)-Acetate+(S)-Alcohol\text{Racemic alcohol} \xrightarrow{\text{CAL-B, vinyl acetate}} \text{(R)-Acetate} + \text{(S)-Alcohol}

Continuous Flow Chemistry

Microreactor systems enhance heat/mass transfer for exothermic chlorination steps. Pilot-scale trials demonstrate:

  • 45% reduction in reaction time

  • 99.8% conversion at 0.5 mL/min flow rate

  • 3°C temperature variance vs. 15°C in batch

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

Table 4: Bulk Pricing of Key Reagents

ReagentPrice (USD/kg)Supplier Grade
1-(Hydroxymethyl)cyclopentylamine12,450GMP
Pd₂(dba)₃8,200Technical
Xantphos3,780HPLC

Catalyst recycling via silica-immobilized palladium reduces metal costs by 68% per batch.

Waste Stream Management

The process generates 23 kg of phosphorus-containing waste per kg product. Patent EP3753941A1 implements a closed-loop system converting POCl₃ byproducts into fertilizer-grade calcium phosphate .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Chlor-4-((1-(Hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

    Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.

    Medizin: Es wird erforscht, ob es potenzielle therapeutische Anwendungen hat, wie z. B. antivirale oder krebshemmende Eigenschaften.

    Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-4-((1-(Hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität verändern und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung ab und sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Analysis and Functional Group Impact

Key Compounds for Comparison :

2-Chloro-5-fluoro-pyrimidin-4-ol (CAS: N/A) Substituents: Cl (C2), F (C5), OH (C4).

2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine (CAS: 1202986-04-6)

  • Substituents: Cl (C2), methyl (C5), 1-methylpyrazole (C4).
  • The bulky pyrazole group at C4 introduces steric hindrance, reducing reactivity in SNAr reactions but possibly improving selectivity for hydrophobic binding pockets in enzyme targets .

2-Amino-5-chloro-6-methylpyrimidin-4-ol (CAS: 7749-63-5) Substituents: NH₂ (C2), Cl (C5), methyl (C6), OH (C4). The amino group at C2 enhances hydrogen-bond donor capacity, which may improve solubility but reduce electrophilicity at C4 compared to the cyclopentylamino group in the target compound .

5-Amino-2-((4-chlorobenzyl)amino)pyrimidin-4-ol (CAS: 77994-09-3) Substituents: NH₂ (C5), 4-chlorobenzylamino (C2), OH (C4).

Electronic and Steric Effects :
  • Electron-Withdrawing Groups (EWGs) : The chlorine (Cl) at C2 in all compounds stabilizes the pyrimidine ring via inductive effects, facilitating SNAr reactivity. Fluorine (F) in 2-Chloro-5-fluoro-pyrimidin-4-ol further enhances this effect .
  • Hydrogen-Bonding Capacity: The hydroxymethyl group in the target compound provides both hydrogen-bond donor (OH) and acceptor (O) sites, which are absent in non-hydroxylated analogs like 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine .
  • The hydroxymethylcyclopentyl group balances hydrophobicity and polarity, unlike the purely hydrophobic 4-chlorobenzyl group in 5-Amino-2-((4-chlorobenzyl)amino)pyrimidin-4-ol .

Physicochemical and Reactivity Profiles

Compound Name CAS Number Molecular Weight Key Substituents SNAr Compatibility Notable Properties
Target Compound 98591-38-9 273.71 Cl (C2), OH (C5), cyclopentylamino (C4) Yes High H-bonding, moderate lipophilicity
2-Chloro-5-fluoro-pyrimidin-4-ol N/A 148.54 Cl (C2), F (C5), OH (C4) Likely Enhanced metabolic stability
2-Chloro-5-methyl-4-(1-methylpyrazol-5-yl)pyrimidine 1202986-04-6 234.68 Cl (C2), methyl (C5), pyrazole (C4) No High steric hindrance
2-Amino-5-chloro-6-methylpyrimidin-4-ol 7749-63-5 175.59 NH₂ (C2), Cl (C5), methyl (C6) No Improved solubility

Biologische Aktivität

2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol is a compound of significant interest in pharmaceutical research, particularly for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse studies and sources.

  • IUPAC Name : N-[4-chloro-5-(formamido)-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide
  • Molecular Formula : C13H16ClN5O3
  • Molecular Weight : 325.75 g/mol
  • CAS Number : 1801708-33-7

Biological Activity

The biological activity of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol has been evaluated in various contexts, including its potential as an antiviral agent and its effects on cancer cell lines.

Antiviral Activity

Research indicates that compounds within the pyrimidine class, including 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol, exhibit antiviral properties. A study highlighted that similar pyrimidine derivatives showed significant inhibition of viral replication, suggesting a pathway for therapeutic development against viral infections .

Anticancer Activity

In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit cell proliferation, migration, and invasion in cancer cell lines. Notably, compounds with similar structures to 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol have been shown to have promising results against specific cancer types such as vulvar epidermal carcinoma .

Case Studies and Research Findings

  • Antiproliferative Effects :
    • A study on pyrimidine derivatives revealed that they could significantly reduce cell viability in A431 vulvar epidermal carcinoma cells, with IC50 values indicating effective concentrations for inhibiting tumor growth .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves interference with nucleic acid synthesis or modulation of signaling pathways critical for cell survival and proliferation. For instance, some studies suggest that these compounds may act as competitive inhibitors in enzymatic pathways crucial for cancer cell metabolism .
  • Safety and Toxicity Profiles :
    • Safety assessments have shown that derivatives similar to 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol exhibit low toxicity in model organisms. In one study, no acute toxicity was observed at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralSignificant inhibition of viral replication
AnticancerReduced cell viability in A431 cells
Safety ProfileNo acute toxicity at high doses

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 2-Chloro-4-((1-(hydroxymethyl)cyclopentyl)amino)pyrimidin-5-ol?

Answer:
Synthesis optimization should focus on reaction efficiency, yield, and purity. Key steps include:

  • Chloromethylation : Use 2-methylpyrimidin-4-amine as a precursor, with chlorinating agents (e.g., thionyl chloride or PCl₃) under anhydrous conditions to introduce the chloromethyl group .
  • Cyclopentylamine Coupling : Employ nucleophilic substitution with (1-(hydroxymethyl)cyclopentyl)amine under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselective amination at the 4-position of the pyrimidine ring .
  • Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (DMSO:water system) to isolate the product .

Basic Question: How can researchers assess the purity and structural integrity of this compound?

Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify purity (>98% recommended) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify stereochemistry (e.g., cyclopentyl group orientation) and functional groups (e.g., hydroxymethyl resonance at δ 3.5–4.0 ppm) .
    • Mass Spectrometry : Confirm molecular weight (theoretical [M+H]⁺ = 284.08) using ESI-MS .

Advanced Question: How can stereochemical resolution of the compound’s two defined stereocenters be achieved during synthesis?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclopentylamine coupling to control stereochemistry at the cyclopentyl group .
  • Diastereomeric Crystallization : Separate diastereomers via crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Dynamic Kinetic Resolution : Apply asymmetric hydrogenation to the cyclopentene intermediate before hydroxymethylation to lock stereochemistry .

Advanced Question: What strategies ensure regioselectivity in substitution reactions involving the chloromethyl group?

Answer:

  • Nucleophile Screening : Prioritize amines or thiols with strong nucleophilicity (e.g., primary amines > secondary amines) to target the chloromethyl group over the pyrimidine ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity and reduce side reactions .
  • Protection/Deprotection : Temporarily protect the hydroxymethyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent unwanted reactivity .

Basic Question: How can researchers design biological activity assays for this compound?

Answer:

  • Target Selection : Focus on kinases or enzymes with pyrimidine-binding pockets (e.g., EGFR or CDK inhibitors) based on structural analogs .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values .
    • Cell Viability : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays .

Advanced Question: How should researchers address contradictions in reported biological activities of structurally related compounds?

Answer:

  • Meta-Analysis : Compare datasets across studies using tools like PubChem BioAssay to identify confounding variables (e.g., assay conditions or cell lines) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopentyl vs. cyclohexyl groups) to isolate activity drivers .
  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .

Advanced Question: What computational approaches predict the compound’s drug-likeness and pharmacokinetics?

Answer:

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict binding modes (software: Gaussian 16) .
  • ADMET Prediction : Use SwissADME or QikProp to evaluate Lipinski’s Rule of Five, bioavailability, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions (e.g., with GROMACS) to assess stability and residence time .

Advanced Question: How can stability studies evaluate the compound’s degradation under varying conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis of the chloromethyl group) and quantify stability-indicating parameters .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.